molecular formula C14H9O4- B1250520 Diphenate(1-)

Diphenate(1-)

Cat. No. B1250520
M. Wt: 241.22 g/mol
InChI Key: GWZCCUDJHOGOSO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Diphenate(1-) is a dicarboxylic acid monoanion. It is a conjugate base of a diphenic acid. It is a conjugate acid of a diphenate(2-).

Scientific Research Applications

1. Coordination Chemistry and Polymers

Diphenate anions have been extensively studied for their role in forming coordination complexes and polymers. For instance, they have been utilized in synthesizing homo- or heterometallic uranyl ion complexes, displaying different coordination modes and resulting in various associations of cations (Thuéry, Atoini, & Harrowfield, 2019). Diphenate anions contribute to the formation of one-dimensional metal–organic coordination polymers, highlighting their structural significance in materials chemistry (Thirumurugan, Pati, Green, & Natarajan, 2003).

2. Spectroscopic Applications

Diphenate(1-) derivatives have been examined spectroscopically to understand their reaction mechanisms. For instance, studies have explored the formation of complexes through reactions with various reagents, providing insights into the potential applications of these compounds in analytical chemistry (Zayed & El-Habeeb, 2010).

3. Structural Investigation and Synthesis

Research has focused on the synthesis and structural investigation of diphenate complexes. These studies involve characterizing the structural properties and understanding the coordination behavior of diphenate ligands in various metal complexes, offering insights into the design of new materials with specific properties (Şahin et al., 2016; Yurdakul et al., 2020).

4. Luminescent Properties and Lattices

The luminescent properties of diphenate coordination polymers have been investigated, which are of interest in materials science for potential applications in light-emitting devices and sensors (Farnum, Lucas, Wang, & Laduca, 2011).

5. Magnetochemical Analysis

Diphenate-based complexes have been analyzed for their magnetic properties. Studies have investigated the magnetochemical behavior of these complexes, contributing to the understanding of magnetic interactions in coordination compounds (Malaestean et al., 2009).

6. Drug Research and Development

While your request specified excluding drug use and dosage information, it's noteworthy that diphenate derivatives have been investigated for their potential in drug research and development. However, specific details related to their use as drugs or dosages are not covered in this summary.

7. Supramolecular Chemistry

Diphenate(1-) compounds have been explored in the realm of supramolecular chemistry, particularly in the construction of novel metal-organic frameworks (MOFs) and coordination polymers. These studies emphasize the potential of diphenate(1-) in designing advanced materials with unique properties (Weingartz, Wang, & Laduca, 2014).

properties

Product Name

Diphenate(1-)

Molecular Formula

C14H9O4-

Molecular Weight

241.22 g/mol

IUPAC Name

2-(2-carboxyphenyl)benzoate

InChI

InChI=1S/C14H10O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H,(H,15,16)(H,17,18)/p-1

InChI Key

GWZCCUDJHOGOSO-UHFFFAOYSA-M

SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)[O-])C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)[O-])C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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